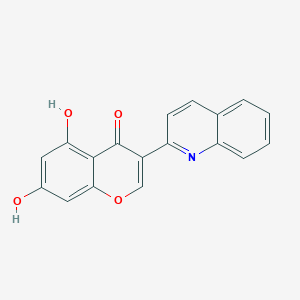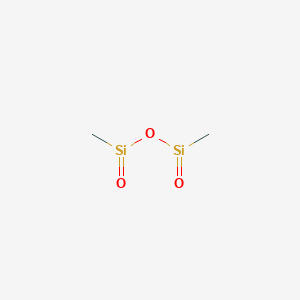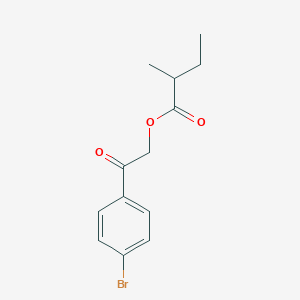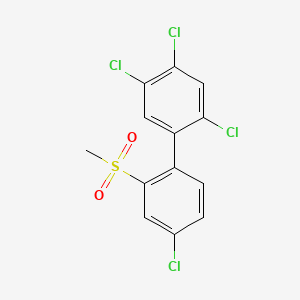
5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one: is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a chromenone core structure, which is fused with a quinoline moiety. The presence of hydroxyl groups at positions 5 and 7 of the chromenone ring contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Hydroxylation: The hydroxyl groups at positions 5 and 7 can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: Potential to intercalate with DNA, leading to anticancer effects by disrupting DNA replication and transcription.
類似化合物との比較
Similar Compounds
5,7-dihydroxy-4H-chromen-4-one: Lacks the quinoline moiety, which may result in different biological activities.
3-(quinolin-2-yl)-4H-chromen-4-one: Lacks the hydroxyl groups, potentially affecting its antioxidant properties.
5,7-dihydroxy-2-(quinolin-2-yl)-4H-chromen-4-one: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological effects.
Uniqueness
The unique combination of the chromenone core, quinoline moiety, and hydroxyl groups at specific positions makes 5,7-dihydroxy-3-(quinolin-2-yl)-4H-chromen-4-one a compound of interest for various scientific research applications. Its distinct structure contributes to its diverse chemical reactivity and potential therapeutic benefits.
特性
分子式 |
C18H11NO4 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
5,7-dihydroxy-3-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO4/c20-11-7-15(21)17-16(8-11)23-9-12(18(17)22)14-6-5-10-3-1-2-4-13(10)19-14/h1-9,20-21H |
InChIキー |
HZPUWWOFRAOANA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=COC4=CC(=CC(=C4C3=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)


![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)






![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)


